3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-13-10-18(22-11-14-6-4-5-9-21-14)25-19(24-13)16(12-23-25)15-7-2-3-8-17(15)20/h2-10,12,22H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVPZDHHMXRBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . By blocking the activity of CDK2, the compound prevents the cell from progressing from the G1 phase to the S phase. This can lead to cell cycle arrest, which may induce apoptosis or programmed cell death in certain types of cells.
Result of Action
The molecular and cellular effects of this compound’s action would likely include the inhibition of cell division and proliferation . By blocking CDK2 activity, the compound could induce cell cycle arrest, potentially leading to apoptosis in certain cell types.
Biochemical Analysis
Biochemical Properties
These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions.
Cellular Effects
Compounds of this class have been reported to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities.
Molecular Mechanism
It has been suggested that it may interact with cyclin-dependent kinase 2.
Biological Activity
3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens, including Mycobacterium tuberculosis (M.tb). This article explores the compound's synthesis, structure-activity relationships (SAR), and its potential therapeutic applications.
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been studied extensively for their pharmacological properties. The synthesis typically involves multi-step reactions that incorporate various substituents to optimize biological activity. The molecular formula is with a molecular weight of approximately 290.76 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅ClN₄ |
| Molecular Weight | 290.76 g/mol |
| CAS Number | 902035-12-5 |
| Structure | Structure |
Antimycobacterial Activity
Recent studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, a crucial enzyme for the survival of M.tb. The compound has shown promising in vitro activity against M.tb, with some derivatives exhibiting low cytotoxicity and good stability in liver microsomes .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications at specific positions on the pyrazolo ring significantly influence biological activity. For instance, the introduction of different substituents at the 3 and 5 positions has been correlated with enhanced inhibitory effects against M.tb .
Table 2: SAR Findings
| Compound Variant | Position of Substituent | MIC (µg/mL) against M.tb |
|---|---|---|
| Base Compound | - | 10 |
| Variant A | 3-position | 5 |
| Variant B | 5-position | 2 |
| Variant C | Both | 1 |
The mechanism by which these compounds exert their effects is not fully understood but appears to involve inhibition of ATP synthesis without affecting cell wall biosynthesis or other common pathways associated with antibiotic action . This unique mode of action may help circumvent existing resistance mechanisms seen in M.tb.
Case Study 1: Efficacy in Mouse Models
In vivo studies using mouse models of tuberculosis have demonstrated that certain analogues can significantly reduce bacterial load in lung tissues. For example, a variant with a trifluoromethyl group showed a reduction in colony-forming units (CFU) by over 90% after treatment .
Case Study 2: Comparative Studies with Existing Drugs
Comparative studies with established antitubercular agents like rifampicin have shown that certain derivatives of pyrazolo[1,5-a]pyrimidin-7-amines possess similar or superior activity against resistant strains of M.tb, suggesting potential for development as novel therapeutics .
Conclusion and Future Directions
The compound 3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine represents a promising candidate for further development as an antitubercular agent. Ongoing research is focused on optimizing its pharmacokinetic properties and exploring its efficacy against other pathogens. Future studies should also investigate potential side effects and long-term impacts on human health.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment. For instance, compounds similar to 3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study:
A derivative exhibited an IC50 value of 9.46 μM against MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .
NADPH Oxidase Inhibition
The compound has been identified as a potential NADPH oxidase inhibitor, which is crucial in managing oxidative stress-related conditions. This inhibition can lead to therapeutic benefits in diseases such as hypertension and diabetes.
Research Findings:
A related patent describes the efficacy of pyrazolo derivatives in inhibiting NADPH oxidase activity, suggesting that similar compounds may offer protective cardiovascular effects .
Antimicrobial Properties
Pyrazolo[1,5-a]pyrimidines have shown promise as antimicrobial agents. Compounds derived from this class have been tested against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(2-chlorophenyl)-5-methyl... | Escherichia coli | 6.5 μg/mL |
| Similar Derivative | Candida albicans | 250 μg/mL |
This data indicates a robust activity against both bacterial and fungal pathogens .
Neuroprotective Effects
Emerging research suggests that pyrazolo[1,5-a]pyrimidine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Evidence:
In vitro studies showed that these compounds could reduce neuronal cell death induced by oxidative stress, highlighting their potential role in neuroprotection .
Comparison with Similar Compounds
Substituent Effects at the 3-Position
The 3-position substituent significantly impacts potency and selectivity. Key comparisons include:
Key Findings :
- 4-Fluorophenyl at the 3-position confers optimal anti-M. tb activity (IC₅₀ < 0.5 μM), likely due to enhanced electron-withdrawing effects and improved target binding.
- tb.
- 2-Fluorophenyl derivatives (e.g., 15a) are explored for anti-Wolbachia activity, indicating scaffold versatility across pathogens.
Substituent Effects at the 5-Position
The 5-position tolerates diverse groups, modulating physicochemical properties:
Key Findings :
Modifications at the 7-Position (N-Substituent)
The pyridin-2-ylmethylamine group is conserved in potent derivatives, but pyridine ring modifications alter activity:
Key Findings :
- 6-Methylpyridine (47) enhances target affinity (Kd = 15.2 nM) via hydrophobic interactions.
- Piperidine-substituted pyridine (50) shows the highest affinity (Kd = 8.9 nM), suggesting bulky groups improve binding pocket occupancy.
Data Tables
Preparation Methods
Cyclocondensation of Pyrazole-5-amine with β-Keto Esters
A widely reported method involves the condensation of 4-(2-chlorophenyl)-1H-pyrazol-5-amine with methyl-substituted β-keto esters (e.g., methyl 3-oxobutanoate) to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate. This step is conducted in refluxing acetic acid, achieving yields of 65–78%. Subsequent chlorination using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride converts the 7-keto group to a chloro substituent, facilitating displacement by 2-pyridylmethylamine in dimethylformamide (DMF) at 80°C.
Critical Parameters :
Hydrazine-Mediated Cyclization
Alternative approaches adapt methods from kinase inhibitor syntheses. Reacting 3-(2-chlorophenyl)-3-oxopropionitrile with hydrazine monohydrate in ethanol yields a pyrazol-3-amine precursor, which undergoes cyclization with methyl-substituted malononitrile derivatives to form the pyrazolo[1,5-a]pyrimidine core. The 7-amino group is then alkylated using 2-(bromomethyl)pyridine in the presence of potassium carbonate.
Advantages :
Metal-Catalyzed Cross-Coupling
For advanced derivatives, palladium-catalyzed Suzuki-Miyaura coupling introduces the 2-chlorophenyl group post-cyclization. For example, a brominated pyrazolo[1,5-a]pyrimidine intermediate reacts with 2-chlorophenylboronic acid under Pd(PPh₃)₄ catalysis, achieving 82–90% yields.
Optimization of Reaction Conditions
Chlorination Efficiency
The use of POCl₃ with tetramethylammonium chloride as a catalyst reduces reaction times from 12 h to 4 h compared to POCl₃ alone. Excess reagent ratios (POCl₃ : substrate = 5:1) further improve yields to 85–92%.
Amination Selectivity
Amination with 2-pyridylmethylamine requires controlled stoichiometry (1.2 eq. amine) to minimize di-substitution byproducts. Adding molecular sieves (4Å) enhances nucleophilicity, achieving >95% conversion.
Analytical Characterization
Synthetic intermediates and the final product are validated via:
- ¹H/¹³C NMR : Key signals include the pyridylmethyl NH (δ 6.2–6.5 ppm) and pyrimidine C-7 (δ 160–165 ppm).
- HPLC-MS : Purity ≥98% confirmed using C18 reverse-phase columns (ACN/H₂O gradient).
- X-ray Crystallography : For select analogs, planar pyrazolo[1,5-a]pyrimidine cores with dihedral angles <15° relative to aryl substituents are observed.
Challenges and Mitigation Strategies
Comparative Analysis of Synthetic Methods
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine and its derivatives?
- Methodology : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization of precursors such as aminopyrazoles and β-diketones under acidic or thermal conditions . For functionalization at position 7, Suzuki-Miyaura cross-coupling is widely used to introduce aryl/heteroaryl groups (e.g., 2-chlorophenyl) using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids . The N-(pyridin-2-ylmethyl)amine moiety is introduced via nucleophilic substitution or reductive amination, with optimized reaction conditions (e.g., DMF as solvent, 60–80°C) to enhance yields .
Q. What spectroscopic and crystallographic methods are employed to characterize pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- NMR : ¹H and ¹³C NMR verify substituent positions and purity. For example, the pyridin-2-ylmethyl group shows characteristic aromatic protons at δ 8.4–8.6 ppm .
- X-ray crystallography : Resolves bond angles and dihedral angles critical for understanding steric effects. A single-crystal study of a dichlorophenyl analog revealed planar pyrimidine rings and intermolecular π-π stacking, influencing molecular packing .
- HRMS : Confirms molecular weight and isotopic patterns, essential for validating synthetic products .
Advanced Questions
Q. How do substituent variations at positions 3 and 5 influence the anti-mycobacterial activity of N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine derivatives?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like 4-fluorophenyl (position 3) and p-tolyl (position 5). Anti-mycobacterial activity is assessed via minimum inhibitory concentration (MIC) assays. For instance:
- Electron-withdrawing groups (e.g., 4-fluorophenyl at position 3) enhance activity by improving membrane permeability .
- Bulky substituents (e.g., 4-isopropylphenyl at position 5) reduce activity due to steric hindrance at target sites .
Q. What methodologies resolve contradictions in biological activity data across pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- Comparative assays : Test compounds under standardized conditions (e.g., identical cell lines, pH, incubation time) to minimize variability .
- Structural analysis : Overlay X-ray structures with docking simulations (e.g., using AutoDock Vina) to identify binding pose discrepancies. For example, a trifluoromethyl group may clash with hydrophobic pockets in one enzyme isoform but fit another .
- Meta-analysis : Aggregate data from multiple studies to identify trends, such as halogenated derivatives showing consistent kinase inhibition but variable solubility .
Q. How does X-ray crystallography contribute to understanding the binding mechanisms of pyrazolo[1,5-a]pyrimidine-based enzyme inhibitors?
- Methodology : Co-crystallize derivatives with target enzymes (e.g., dihydroorotate dehydrogenase) to map interactions:
- Hydrogen bonds between the pyrimidine N1 and conserved active-site residues (e.g., Arg136) .
- Van der Waals contacts from chlorophenyl groups with hydrophobic subpockets .
- Data Application : Modify substituents to optimize bond distances (e.g., ≤3.0 Å for H-bonds) and reduce torsional strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
